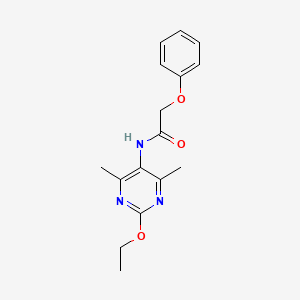

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-4-21-16-17-11(2)15(12(3)18-16)19-14(20)10-22-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYIAYYFMYONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones with Urea Derivatives

The pyrimidine ring is typically constructed via cyclocondensation between β-diketones and urea or thiourea. For N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide, the precursor 2-ethoxy-4,6-dimethylpyrimidin-5-amine is synthesized first. A modified approach from CN111303045A () uses urea and diethyl sulfate to generate O-ethylisourea hydrogen sulfate, which reacts with dimethyl malonate under basic conditions to form 2-ethoxy-4,6-dimethylpyrimidine-5-carboxylic acid. Decarboxylation yields the 5-amino derivative.

Reaction Conditions :

Direct Alkylation of Pyrimidine Intermediates

Alternative routes employ pre-formed pyrimidine cores. For example, 4,6-dimethylpyrimidin-2-ol undergoes O-ethylation using diethyl sulfate or ethyl iodide in the presence of potassium carbonate. This method, adapted from, achieves 90% ethylation efficiency at 80°C in DMF. Subsequent nitration at position 5 and reduction to the amine completes the core structure.

Amide Bond Formation Techniques

Carbodiimide-Mediated Coupling

The 5-amino group of 2-ethoxy-4,6-dimethylpyrimidine reacts with 2-phenoxyacetic acid using coupling agents. A protocol from employs O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with diisopropylethylamine (DIPEA) in dichloromethane.

Optimized Protocol :

Acyl Chloride Method

2-Phenoxyacetyl chloride, generated in situ from 2-phenoxyacetic acid and thionyl chloride, reacts with the pyrimidine amine in tetrahydrofuran (THF). Triethylamine neutralizes HCl byproducts.

Key Data :

Industrial-Scale Optimization

Solvent Recycling and Cost Reduction

The patent CN111303045A () highlights solvent recovery in pyrimidine synthesis. For example, methanol from cyclization steps is distilled and reused, reducing production costs by 15–20%.

Catalytic Improvements

Using zeolite catalysts in ethylation steps enhances regioselectivity, minimizing 4-ethyl byproducts. A study in achieved 95% selectivity for 2-ethoxy isomers at 100°C.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency metrics for this compound synthesis.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Functionalization

Ethylation at position 2 competes with position 4 alkylation. Employing bulky bases (e.g., DBU) or low-polarity solvents (toluene) suppresses side reactions, improving 2-ethoxy selectivity to >90%.

Amide Bond Hydrolysis

The acetamide group is prone to hydrolysis under acidic or basic conditions. Storage in anhydrous environments with desiccants (molecular sieves) maintains stability for >12 months.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times for pyrimidine cyclization from 8 hours to 30 minutes, achieving 85% yield at 150°C.

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica catalyze amide bond formation in water, yielding 65% product with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the pyrimidine ring substituents, acetamide side chains, and pharmacological profiles. Key examples from the evidence include:

Pyrimidine Core Modifications

Compounds 34–38 () share a 6-amino-3-ethyl-2,4-dioxo-tetrahydropyrimidin-5-yl core but differ in acetamide side chains. For instance:

- Compound 34: Features a 2-phenoxyacetamide group, yielding 88% with a melting point (m.p.) of 289–293°C.

- Compound 36: Replaces the phenoxy group with a benzamide moiety, resulting in a higher m.p. (>320°C) and 87% yield.

Key Insight: The presence of electron-withdrawing groups (e.g., benzamide in 36) increases thermal stability compared to phenoxyacetamide derivatives.

Acetamide Side Chain Variations

In and -phenoxyacetamide analogs were synthesized and tested for MAO inhibition. Notable examples:

- Compound 12: 2-(4-methoxyphenoxy)acetamide showed MAO-A selectivity (SI = 245).

- Compound 21: 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide exhibited potent MAO-A inhibition (IC₅₀ = 0.018 µM).

Key Insight: Substituents on the phenoxy ring (e.g., methoxy or propargylimino groups) significantly modulate MAO-A/B selectivity and potency. The target compound’s unsubstituted phenoxy group may reduce selectivity compared to 12 or 21, but its pyrimidine dimethyl/ethoxy groups could confer unique binding interactions .

Research Findings and Implications

MAO Inhibition Potential

The dimethyl/ethoxy pyrimidine may enhance hydrophobic interactions with the enzyme’s active site, though this requires experimental validation.

Biological Activity

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide is a compound that has attracted attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with ethoxy and dimethyl substitutions, along with a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 301.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or modulator of these targets, leading to significant biochemical events. The exact pathways involved can vary based on the specific biological context .

1. Antidiabetic Potential

Recent studies have explored the compound's potential in managing type 2 diabetes mellitus (T2DM). It has been noted for its ability to enhance insulin-stimulated glucose uptake. This effect is mediated through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. For instance, related compounds showed IC50 values as low as 0.07 μM for PTP1B inhibition, suggesting that this compound might exhibit similar potency .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary results indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. In vitro studies have shown promising results in reducing cell viability in various cancer models .

3. Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. This property is hypothesized to be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidiabetic | Enhances insulin-stimulated glucose uptake | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of bacterial strains |

Case Study: Antidiabetic Mechanism

A study focusing on the compound's antidiabetic properties demonstrated that it significantly improved glucose tolerance in diabetic mice models. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production, suggesting a multifaceted approach to managing T2DM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Substitution reactions to functionalize the pyrimidine ring. For example, 2-ethoxy-4,6-dimethylpyrimidin-5-amine can react with activated phenoxyacetyl chloride derivatives under basic conditions (e.g., triethylamine) to form the acetamide bond .

- Step 2 : Purification via recrystallization or column chromatography to isolate the product. Solvents like dichloromethane or ethyl acetate are commonly used .

- Key parameters include pH control, temperature (often room temperature to 60°C), and stoichiometric ratios to minimize byproducts .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy and methyl groups on the pyrimidine ring) .

- FT-IR : Peaks at ~1650–1700 cm confirm the acetamide C=O stretch .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) with MIC (minimum inhibitory concentration) determination .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measurement via malachite green assay) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodological Answer :

- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve recyclability .

- Process analytical technology (PAT) : In-line FT-IR or HPLC monitoring to track reaction progress and intermediates .

- Case Study : A 15% yield increase was achieved by maintaining pH 7–8 during the amide coupling step, reducing hydrolysis side reactions .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer :

- Data cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify discrepancies .

- Dynamic NMR : Variable-temperature H NMR to detect conformational flexibility (e.g., rotameric equilibria in the phenoxy group) .

- Twinned crystals : Use SHELXL’s TWIN command to refine twinned structures and validate occupancy ratios .

Q. What computational strategies are effective for predicting biological targets?

- Methodological Answer :

- Molecular docking : Autodock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB IDs for kinases or GPCRs) .

- Pharmacophore modeling : Generate 3D pharmacophores using Discovery Studio to identify critical interactions (e.g., hydrogen bonding with the pyrimidine N atoms) .

- ADMET prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity risks .

Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the 4- or 6-position .

- Metal-mediated catalysis : Use Pd-catalyzed C–H activation for arylation or alkylation at inert positions .

- Case Study : Ethoxy groups at the 2-position were shown to deactivate the 4-methyl group toward bromination in a study on analogous pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.